tert-butyl 3-[(5-bromopyrazin-2-yl)(methyl)amino]pyrrolidine-1-carboxylate
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Overview
Description
tert-butyl 3-[(5-bromopyrazin-2-yl)(methyl)amino]pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C14H21BrN4O2 and a molecular weight of 357.25 g/mol . This compound is often used in organic synthesis and has applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]pyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester with 5-bromopyrazine-2-methylamine . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a coupling agent like Dess-Martin periodinane . The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like Dess-Martin periodinane.
Substitution: The bromine atom in the pyrazine ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane in dichloromethane.
Reduction: Palladium on carbon (Pd/C) in ethanol with hydrogen gas.
Substitution: Various nucleophiles in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the pyrazine ring.
Substitution: Substituted pyrazine derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in the preparation of various heterocyclic compounds .
Biology: In biological research, it is used to study the interactions of pyrazine derivatives with biological targets. It can be used in the development of new drugs and therapeutic agents .
Medicine: Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and advanced materials. Its unique structure makes it valuable for creating compounds with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazine ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects .
Comparison with Similar Compounds
- Tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]azetidine-1-carboxylate .
- **Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-
Properties
IUPAC Name |
tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN4O2/c1-14(2,3)21-13(20)19-6-5-10(9-19)18(4)12-8-16-11(15)7-17-12/h7-8,10H,5-6,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEDBLBNJDBMQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N(C)C2=CN=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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